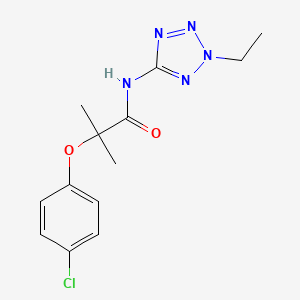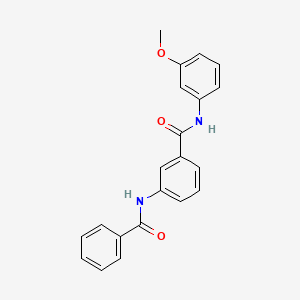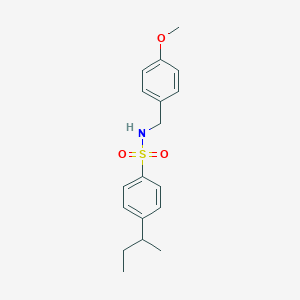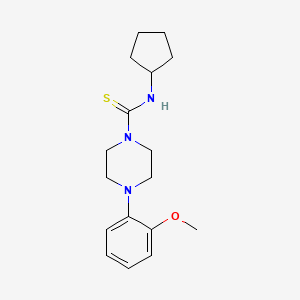
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide
説明
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide exerts its effects through the inhibition of certain ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are important for the propagation of action potentials in neurons and are also involved in the pathophysiology of various diseases. By inhibiting VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide can alter neuronal excitability and potentially modulate disease states.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of other ion channels, including potassium channels and calcium channels. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to alter the activity of certain enzymes, such as proteases and phosphatases. These effects could have implications for various disease states and could provide new targets for drug discovery.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its specificity for VGSCs. This allows researchers to study the effects of VGSC inhibition in a controlled manner. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have relatively low toxicity, making it a safer alternative to other VGSC inhibitors. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide could be used as a tool to study the role of VGSCs in various disease states, including pain, cardiac arrhythmias, and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, as well as its potential as a drug discovery tool.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of certain ion channels, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been used as a tool in drug discovery, as it can be used to screen potential drug candidates for their effects on ion channels.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethyltetrazol-5-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-12(16-18-19)15-11(20)13(2,3)21-10-7-5-9(14)6-8-10/h5-8H,4H2,1-3H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRURUQBYHYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)

![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)

![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4853724.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4853744.png)

![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4853761.png)
